molecular formula C11H4ClF2N3 B2507864 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile CAS No. 1956307-41-7

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile

Cat. No.: B2507864
CAS No.: 1956307-41-7
M. Wt: 251.62
InChI Key: MCVOUZFEHVVQFC-UHFFFAOYSA-N
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Description

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with 2-chloropyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorobenzonitrile is reacted with 2-chloropyrimidine in the presence of a palladium catalyst and a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways .

Comparison with Similar Compounds

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF2N3/c12-11-16-2-1-10(17-11)7-3-6(5-15)8(13)4-9(7)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOUZFEHVVQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=C(C(=C2)C#N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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